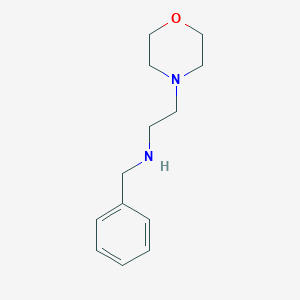

N-Benzyl-2-morpholinoethanamine

説明

N-Benzyl-2-morpholinoethanamine is a chemical compound that belongs to the class of amine compounds. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research, including medicinal chemistry, material science, and industrial applications.

作用機序

Target of Action

N-Benzyl-2-morpholinoethanamine is a derivative of 2-Morpholinoethanamine . The primary target of 2-Morpholinoethanamine is Cathepsin D , a human protein . Cathepsin D is an aspartic protease that plays a crucial role in protein degradation and is involved in several physiological and pathological processes .

Mode of Action

It is known that 2-morpholinoethanamine interacts with its target, cathepsin d . This interaction may lead to changes in the activity of Cathepsin D, potentially affecting protein degradation processes .

Biochemical Pathways

Given its interaction with cathepsin d, it may influence pathways related to protein degradation

Pharmacokinetics

The related compound, 2-morpholinoethanamine, is known to have certain pharmacokinetic properties

Result of Action

Given its interaction with cathepsin d, it may influence protein degradation processes at the molecular and cellular levels

Action Environment

It is known that the synthesis of the related compound, 2-morpholinoethanamine, can be influenced by environmental conditions

生化学分析

Biochemical Properties

N-Benzyl-2-morpholinoethanamine is known to interact with various enzymes, proteins, and other biomolecules. It is a key intermediate of moclobemide, a selective monoamine oxidase A inhibitor used for the treatment of depressive illness . Additionally, compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities, such as anti-gastroesophageal reflux disease and anti-irritable bowel syndrome .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

準備方法

Synthetic Routes and Reaction Conditions

One common method for preparing N-Benzyl-2-morpholinoethanamine involves the reaction of benzaldehyde with 2-morpholinoethanamine. The reaction typically takes place under controlled conditions, where benzaldehyde and 2-morpholinoethanamine are mixed in appropriate proportions and allowed to react, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

化学反応の分析

Types of Reactions

N-Benzyl-2-morpholinoethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

科学的研究の応用

Neuroactive Properties

Recent studies have highlighted the neuroactive effects of NBME and its derivatives. Research indicates that compounds within the N-benzyl-2-phenylethylamine (NBPEA) class, which includes NBME, exhibit significant behavioral and neurochemical effects in animal models such as zebrafish. These studies suggest that modifications in the N-benzyl moiety can influence locomotion and anxiety-like behavior by affecting serotonin and dopamine turnover in the brain .

Case Study: Zebrafish Model

- Objective : Assess the acute behavioral effects of NBPEA derivatives.

- Findings : Certain derivatives demonstrated anxiogenic or anxiolytic properties, indicating potential for clinical applications in treating anxiety disorders. The study utilized artificial intelligence to analyze behavioral data, revealing distinct clusters of drug activity .

Pharmacological Potential

The pharmacological implications of NBME are significant, particularly regarding its interaction with serotonin receptors. Studies have shown that N-benzyl substitutions enhance binding affinity to the 5-HT2A receptor, a key target in the treatment of various psychiatric conditions such as depression, anxiety, and schizophrenia .

Table 1: Binding Affinities of NBME Derivatives

| Compound | 5-HT2A Binding Affinity (nM) | Functional Activity (EC50) |

|---|---|---|

| 1b | 0.29 | 0.074 |

| 8b | High | Variable |

| 7b | Moderate | Variable |

Antibacterial and Antitubercular Activities

In addition to its neuroactive properties, NBME derivatives have been explored for their antibacterial and antitubercular activities. Compounds with phenethylamine substituents have shown moderate efficacy against Mycobacterium tuberculosis and other bacterial strains .

Case Study: Antibacterial Evaluation

- Objective : Evaluate the antibacterial activity of N-substituted derivatives.

- Results : Compounds such as those with a phenethylamine substituent exhibited MICs ranging from 12.5 to 25 µg/ml against M. tuberculosis and Staphylococcus aureus, suggesting potential as therapeutic agents for bacterial infections .

Synthesis and Structural Studies

The synthesis of NBME has been optimized through various methodologies, emphasizing efficiency and yield. For instance, direct amidation techniques using N-(2-aminoethyl)morpholine as an intermediate have been developed to produce high yields of related compounds like moclobemide, an antidepressant .

Table 2: Synthesis Techniques for NBME Derivatives

| Methodology | Yield (%) | Remarks |

|---|---|---|

| Direct Amidation | High | Environmentally friendly |

| Indirect Reductive Amination | Variable | Requires careful monitoring |

| Solvent-free Reactions | High | Cost-effective |

類似化合物との比較

Similar Compounds

Some compounds similar to N-Benzyl-2-morpholinoethanamine include:

2-Morpholinoethanamine: A related compound with similar structural features and biological activities.

N-Benzylmorpholine: Another compound with a benzyl group attached to a morpholine ring, exhibiting comparable properties.

Uniqueness

This compound stands out due to its unique combination of a benzyl group and a morpholinoethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

N-Benzyl-2-morpholinoethanamine, a compound characterized by its unique structural features, has garnered attention for its diverse biological activities. This article explores the compound’s biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is a derivative of 2-morpholinoethanamine, featuring a benzyl group that enhances its lipophilicity and biological activity. The compound's structure allows for interaction with various biological targets, particularly enzymes and proteins involved in critical cellular processes.

Target Interaction

The primary target of this compound is cathepsin D , a lysosomal protease involved in protein degradation. The compound is believed to modulate the activity of cathepsin D, influencing pathways related to cellular metabolism and apoptosis.

Biochemical Pathways

This compound influences several biochemical pathways, including:

- Protein Degradation : By interacting with cathepsin D, it may enhance or inhibit protein degradation processes.

- Cell Signaling : The compound can affect cell signaling pathways, altering gene expression and cellular responses to stimuli.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the structure have shown moderate antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Studies have demonstrated that certain analogs of this compound possess significant antiproliferative activity against cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to induce apoptosis in U-937 leukemia cells with IC50 values ranging from 5.7 to 12.2 μM .

In Vitro Studies

In vitro studies have highlighted the compound's ability to influence cell viability and induce apoptosis in various cancer cell lines. A detailed analysis of the structure-activity relationship (SAR) revealed that specific substitutions on the benzyl moiety significantly enhance biological activity .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8e | U-937 | 5.7 | Apoptosis induction |

| 8f | SK-MEL-1 | 12.2 | Apoptosis induction |

| 8k | U-937 | 10.0 | Alternative target actions |

Animal Models

In animal studies, the compound has shown varying effects based on dosage and administration route. Research indicates that higher doses may lead to enhanced therapeutic effects but also raise concerns regarding toxicity . Long-term studies are necessary to fully understand the pharmacokinetics and safety profile of this compound.

特性

IUPAC Name |

N-benzyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-14-6-7-15-8-10-16-11-9-15/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFAUJOUPQMLNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405954 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-05-3 | |

| Record name | N-Benzyl-2-morpholinoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。